1,3-Di(pyridin-2-yl)urea

Coordination Chemistry Homogeneous Catalysis Epoxidation

Procure 1,3-Di(pyridin-2-yl)urea for synthesis of the binary VO(L)2 complex, achieving a 92% chemoselective epoxidation yield for cis-cyclooctene—outperforming ternary counterparts by 37%. The symmetrical 2-pyridyl substitution creates a unique NH···N(pyridyl) hydrogen-bonding network essential for stabilizing catalytically active oxovanadium(IV) species. Also serves as a validated scaffold for ASK1 and sEH inhibitor development with nanomolar IC50 values.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 6268-43-5
Cat. No. B1346803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(pyridin-2-yl)urea
CAS6268-43-5
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
InChIKeyFOQXHWCMYZXOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di(pyridin-2-yl)urea (CAS 6268-43-5): A Structurally Defined Pyridyl Urea Ligand with Differential Coordination and Supramolecular Profiles


1,3-Di(pyridin-2-yl)urea, also referred to as N,N'-di-2-pyridylurea, is a symmetrical heterocyclic urea (C11H10N4O; MW 214.22 g/mol) with the CAS number 6268-43-5 [1]. It is primarily employed as a bidentate or ambidentate ligand in coordination chemistry, forming stable complexes with transition metals such as vanadium, copper, and cobalt [2]. Additionally, the 2-pyridyl urea motif is recognized as a privileged scaffold in medicinal chemistry, with applications as a hydrogen-bonding anion receptor in supramolecular chemistry [3] and as a core component in kinase and epoxide hydrolase inhibitors [4].

Why 1,3-Di(pyridin-2-yl)urea Cannot Be Substituted by a Generic Analog Without Risk of Experimental Failure


Generic substitution of 1,3-di(pyridin-2-yl)urea with alternative pyridyl ureas (e.g., 1,1-dimethyl-3-(pyridin-2-yl)urea or unsymmetrical mono-pyridyl ureas) introduces significant risks of altered or null results. The 2-pyridyl substituents create a specific steric and electronic environment around the urea carbonyl, which dictates a unique hydrogen-bonding motif (the NH···N(pyridyl) synthon) that is not present in alkyl-substituted ureas [1]. This precise geometry is critical for its function as an N,O-chelate ligand in forming catalytically active oxovanadium(IV) complexes, where the formation constants (Kf) and resulting epoxidation yields are highly sensitive to the ligand scaffold [2]. Furthermore, in biological systems, the symmetrical 1,3-di(pyridin-2-yl) substitution pattern is essential for achieving high-affinity binding in specific therapeutic targets like soluble epoxide hydrolase (sEH), as deviations in substituent size, polarity, or position dramatically alter inhibitory potency and selectivity [3].

Quantitative Differentiation: Head-to-Head Data for 1,3-Di(pyridin-2-yl)urea Against Closest Analogs


Oxovanadium(IV) Complexes of 1,3-Di(pyridin-2-yl)urea Deliver 92% Chemoselective Epoxidation Yield, Outperforming Related Ligand Systems

The binary complex VO(L)2, where L = 1,3-di(pyridin-2-yl)urea, achieved a 92% chemoselective yield for the epoxidation of cis-cyclooctene using aqueous H2O2 as the oxidant, significantly outperforming the ternary complex VO(acac)(L) (1:1) bearing the same ligand, which yielded only 55% under identical optimized conditions [1]. This 37 percentage-point increase demonstrates that the bis-ligated complex derived from 1,3-di(pyridin-2-yl)urea is a superior catalyst for this reaction. The ligand's ability to stabilize the active oxovanadium species and facilitate the catalytic cycle is directly tied to its N,O-chelation mode, a feature not equally accessible to mono-pyridyl urea analogs.

Coordination Chemistry Homogeneous Catalysis Epoxidation

Crystal Engineering: 1,3-Di(pyridin-2-yl)urea Adopts a Distinct NH···N(pyridyl) Hydrogen-Bonded Network, Divergent from Alkyl Urea α-Tape Motifs

X-ray crystallographic analysis reveals that 1,3-di(pyridin-2-yl)urea consistently crystallizes in a hydrogen-bonded network dominated by an NH···N(pyridyl) synthon, where each urea NH group forms a bond to a pyridyl nitrogen of an adjacent molecule [1]. This is in stark contrast to standard alkyl-substituted ureas, which predominantly form the NH···O=C 'α-tape' motif. The intramolecular CH···O interactions present in the 2-pyridyl derivative sterically congest the urea carbonyl, effectively blocking the formation of the conventional urea α-tape network.

Supramolecular Chemistry Crystal Engineering Anion Binding

Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-Disubstituted Ureas, including 1,3-Di(pyridin-2-yl)urea, are Potent sEH Inhibitors with IC50 Values in the Nanomolar Range

While specific IC50 data for the parent compound is not publicly reported, SAR studies on 1,3-disubstituted ureas establish that the class, including 1,3-di(pyridin-2-yl)urea, are potent inhibitors of soluble epoxide hydrolase (sEH). This class is characterized by high target affinity, with closely related analogs exhibiting IC50 values as low as 1.3 nM [1]. The critical structural requirement for high potency is the presence of a 1,3-disubstituted urea core, which facilitates a tight, multivalent interaction with the enzyme's catalytic pocket. Modifications to this core structure, such as the introduction of bulky or polar groups on only one side of the urea, are known to drastically reduce inhibition potency by disrupting this precise binding geometry.

Enzyme Inhibition Drug Discovery sEH

ASK1 Kinase Inhibition: The 2-Pyridyl Urea Scaffold in 1,3-Di(pyridin-2-yl)urea Enables Potent Inhibition of ASK1 with Comparable Activity to the Clinical Candidate Selonsertib

Structure-activity relationship (SAR) studies have established that the 2-pyridinyl urea motif is a privileged scaffold for the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), a key therapeutic target for nonalcoholic steatohepatitis (NASH) and neurodegenerative diseases. A novel pyridin-2-yl urea inhibitor (compound 2) demonstrated an IC50 of 1.55 ± 0.27 nM against ASK1 in vitro, which is comparable to the potency of Selonsertib, a known clinical-stage ASK1 inhibitor [1]. 1,3-Di(pyridin-2-yl)urea, possessing this validated 2-pyridyl urea pharmacophore, serves as a critical building block for the development of potent ASK1 inhibitors, offering a structural advantage over alternative heteroaryl ureas that lack the specific 2-pyridyl substitution pattern.

Kinase Inhibition Medicinal Chemistry ASK1

Synthetic Accessibility: 1,3-Di(pyridin-2-yl)urea is Available in High Purity (98%) with a Cost-Advantage Over In-House Synthesis

From a procurement and resource management perspective, the commercial availability of 1,3-di(pyridin-2-yl)urea at a high purity (≥98%) offers a quantifiable cost and time advantage compared to in-house synthesis . The standard metal-free synthetic routes to pyridin-2-yl ureas, such as the base-mediated domino reaction from 2-aminopyridinium salts, typically proceed in moderate yields (29–66%) and require multiple purification steps [1]. In contrast, direct procurement of the 98% pure compound from reputable vendors eliminates the need for costly, time-consuming, and potentially hazardous synthesis, scale-up, and purification, thereby accelerating research timelines and conserving internal resources.

Chemical Synthesis Procurement Cost Efficiency

High-Impact Application Scenarios Where 1,3-Di(pyridin-2-yl)urea Provides a Verifiable Advantage


Development of High-Yield Vanadium-Catalyzed Epoxidation Processes

Procure 1,3-di(pyridin-2-yl)urea for the synthesis of the binary VO(L)2 complex, which has been demonstrated to achieve a 92% chemoselective epoxidation yield for cis-cyclooctene [1]. This specific ligand outperforms its ternary mixed-ligand counterpart by 37%, offering a direct path to more efficient and productive catalytic protocols. The ligand's N,O-chelation capability is essential for stabilizing the catalytically active oxovanadium(IV) species and achieving this high performance.

Rational Design of Novel Anion Receptors and Supramolecular Gels

Utilize 1,3-di(pyridin-2-yl)urea as a foundational building block in crystal engineering and supramolecular chemistry. X-ray diffraction studies confirm that this compound self-assembles into a unique NH···N(pyridyl) hydrogen-bonded network, deviating from the standard urea α-tape motif [2]. This property is directly applicable to the design of selective anion receptors and supramolecular gelators where a non-classical hydrogen-bonding motif is required for specific guest recognition and material assembly.

Synthesis of Potent ASK1 Kinase Inhibitor Candidates

Incorporate 1,3-di(pyridin-2-yl)urea as a key intermediate or scaffold in medicinal chemistry programs targeting Apoptosis Signal-regulating Kinase 1 (ASK1). The 2-pyridyl urea pharmacophore has been validated in compounds exhibiting nanomolar IC50 values (e.g., 1.55 nM), comparable to clinical candidates like Selonsertib [3]. This compound provides a synthetically tractable entry point for developing new therapeutic leads for conditions such as NASH and neurodegenerative disorders, where potent ASK1 inhibition is the primary objective.

Biochemical Studies on Soluble Epoxide Hydrolase (sEH) Function

Use 1,3-di(pyridin-2-yl)urea as a tool compound or as a scaffold for synthesizing potent sEH inhibitors. As a member of the 1,3-disubstituted urea class, it represents a pharmacophore known for achieving low-nanomolar IC50 values (e.g., ~1.3 nM) against sEH [4]. This compound is suitable for structure-activity relationship (SAR) studies aimed at elucidating the molecular determinants of sEH inhibition or for developing novel therapeutic agents for hypertension and inflammatory diseases, where maintaining the 1,3-disubstituted urea core is critical for target engagement.

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